
GDC-0339
Overview
Description
GDC-0339 is a potent, orally bioavailable pan-Pim kinase inhibitor developed for the treatment of multiple myeloma. It exhibits high affinity for Pim-1, Pim-2, and Pim-3 kinases, with reported Ki values of 0.03 nM, 0.1 nM, and 0.02 nM, respectively . Structurally, this compound (C₂₀H₂₂F₃N₇OS) features a central aminothiazole core linked to a fluoro-aminoazepane ring and a difluorophenyl moiety, enabling interactions with the ATP-binding pocket of Pim kinases .
In preclinical studies, this compound demonstrated IC₅₀ = 0.1 μM against MM.1S multiple myeloma cells and efficacy in xenograft models (RPMI8226 and MM.1S), achieving tumor growth inhibition at doses of 1–300 mg/kg/day . Notably, its oral bioavailability and tolerability in murine models make it a promising candidate for clinical translation. However, this compound undergoes a unique CYP1A1-mediated intramolecular rearrangement, forming metabolite G-1025, which reduces Pim kinase potency by 10- to 20-fold . This metabolic liability highlights the need for structural optimization to improve pharmacokinetic (PK) stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0339 involves multiple steps, including the formation of a diaminopyrazole core structure. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. For example, one of the steps involves the reaction of a pyrazole derivative with an amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GDC-0339 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular rearrangement catalyzed by cytochrome P450 enzymes, specifically CYP1A1 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from the reactions of this compound include its metabolites, which are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance .
Scientific Research Applications
Mechanism of Action
GDC-0339 exerts its effects by inhibiting Pim kinases, which are involved in various cellular processes such as cell cycle progression and apoptosis. By binding to the active site of these kinases, this compound prevents their phosphorylation activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation . This mechanism makes it a potent anti-cancer agent, particularly in the context of multiple myeloma .
Comparison with Similar Compounds
GDC-0339 is part of a broader class of diaminopyrazole-based pan-Pim inhibitors. Key analogs and structurally related compounds include G-0546, G-0194, and earlier-generation inhibitors (e.g., compound 44). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparative Findings
CYP1A1 Binding and Metabolism: this compound exhibits unusually high CYP1A1 affinity (Kd = 51 nM), surpassing substrates like erlotinib (Kd = 1 µM) . This is attributed to its flexible, nonplanar structure, which induces conformational changes in CYP1A1’s active site, expanding the cavity volume to 820 ų (vs. 408 ų for α-naphthoflavone-bound CYP1A1) . In contrast, G-0194 avoids metabolic rearrangement due to its γ-difluoro substitution and fluoropyridine core, which sterically hinder the CYP1A1-mediated reaction .
Pim Kinase Potency and Selectivity: this compound’s aminothiazole-difluorophenyl motif enables optimal hydrogen bonding with Pim-1’s hinge region (e.g., Glu121 and Lys67), as shown in its co-crystal structure (PDB: 6NO9) . Analogs like G-0546 and G-0194 show reduced Pim affinity due to bulkier substituents (e.g., difluoromethyl-pyrazole in G-0546) that disrupt binding-pocket interactions .
Pharmacokinetic and Pharmacodynamic Profiles :
- This compound has a short plasma half-life (t₁/₂ = 0.9 hours) in mice, necessitating high doses (300 mg/kg) for sustained efficacy .
- Compound 44 , an earlier analog, failed due to rapid clearance, while G-0194’s hydroxyethyl extension improves solubility but reduces cellular uptake .
Combination Therapy Potential: this compound synergizes with PI3K inhibitors (e.g., GDC-0941), enhancing tumor growth inhibition in vitro and in vivo .
Structural and Mechanistic Insights
CYP1A1-Mediated Rearrangement
This compound’s rearrangement to G-1025 involves a CYP1A1-catalyzed intramolecular amine transfer (Fig. 1A). Kinetic studies reveal a kcat = 8.4 min⁻¹ and Km = 0.6 µM, indicating high catalytic efficiency . This reaction requires a nonplanar intermediate stabilized by CYP1A1’s reconfigured F-helix break, which accommodates this compound’s extended conformation (Fig. 3) .
Impact of Substituents on Metabolism
Biological Activity
GDC-0339 is a small molecule pan-Pim kinase inhibitor that has been developed primarily for the treatment of multiple myeloma. Its biological activity is characterized by its ability to inhibit the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3, all of which are serine/threonine kinases involved in cell survival and proliferation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound functions by inhibiting the activity of Pim kinases, which play a crucial role in various cellular processes such as cell cycle regulation and apoptosis. The inhibition of these kinases leads to decreased phosphorylation of key substrates involved in cell survival pathways. Notably, this compound has demonstrated the ability to significantly reduce the phosphorylation of proteins such as BAD and 4EBP1 in multiple myeloma cells, promoting apoptosis and inhibiting tumor growth .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : High oral bioavailability allows for convenient administration.
- Tolerability : Clinical trials have shown that this compound is well tolerated among patients.
- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1. A notable metabolic pathway involves an intramolecular rearrangement that alters its structure without affecting its stereochemistry .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Preclinical Studies
In preclinical models, this compound has shown significant efficacy against multiple myeloma cell lines such as RPMI8226 and MM.1S. In xenograft mouse models, treatment with this compound resulted in substantial tumor growth inhibition, demonstrating its potential as a therapeutic agent for this malignancy .
Clinical Trials
Clinical evaluations have revealed that this compound can effectively reduce tumor burden in patients with relapsed or refractory multiple myeloma. A notable trial reported an ORR of 8.9%, with a disease control rate significantly higher at 72.2% . Adverse effects were manageable, with thrombocytopenia being the most common.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of GDC-0339 as a pan-Pim kinase inhibitor, and how does it influence downstream signaling pathways in multiple myeloma (MM) cells?
- Methodological Answer : this compound inhibits Pim1, Pim2, and Pim3 kinases with Ki values of 0.03 nM, 0.1 nM, and 0.02 nM, respectively. Its mechanism involves blocking downstream targets like mTORC1/2 and MYC, critical for MM cell survival. To validate this, researchers should perform kinase inhibition assays (e.g., ADP-Glo™) and Western blotting to assess phosphorylation status of downstream targets (e.g., 4EBP1, BAD) in MM.1S cells treated with this compound at IC50 (0.1 µM) .
Q. How do in vitro and in vivo models for this compound differ in assessing efficacy, and what parameters are critical for experimental design?
- Methodological Answer : In vitro studies using MM.1S cells (IC50 = 0.1 µM) focus on cell-cycle arrest and apoptosis via flow cytometry. In vivo, RPMI8226 xenograft models require daily oral dosing (1–300 mg/kg) over 21 days, with endpoints including tumor volume reduction and survival analysis. Key parameters include pharmacokinetic (PK) profiling (e.g., t1/2 = 0.9 hours in mice) and dose optimization to balance efficacy and toxicity .
Q. What are the pharmacokinetic limitations of this compound, and how can researchers address its short half-life (t1/2 = 0.9 hours) in preclinical studies?
- Methodological Answer : The short half-life may necessitate twice-daily dosing or formulation improvements (e.g., nanoencapsulation). Researchers should conduct PK/PD studies to correlate drug exposure with target inhibition. Techniques like LC-MS/MS quantify plasma concentrations, while PET imaging or pharmacodynamic biomarkers (e.g., p-4EBP1 levels) validate target engagement .
Advanced Research Questions
Q. How can contradictory data between in vitro potency (IC50 = 0.1 µM) and in vivo efficacy (e.g., tumor regression at 300 mg/kg) be resolved?
- Methodological Answer : Discrepancies may arise from tumor microenvironment factors (e.g., stromal interactions) or metabolic differences. Researchers should use orthotopic MM models or co-culture systems with bone marrow stromal cells to mimic in vivo conditions. Systems biology approaches (e.g., RNA-seq) can identify compensatory pathways activated in vivo .
Q. What experimental designs are optimal for evaluating this compound synergies with standard MM therapies (e.g., proteasome inhibitors)?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method. Treat MM cells with this compound and bortezomib at fixed ratios (e.g., 1:1, 1:2) and assess viability via MTT assays. In vivo, staggered dosing schedules (e.g., this compound pre-treatment followed by bortezomib) may reduce toxicity while enhancing efficacy .
Q. How can researchers address potential off-target effects of this compound given its pan-Pim inhibition profile?
- Methodological Answer : Perform kinome-wide selectivity profiling (e.g., KINOMEscan®) at 1 µM. CRISPR-mediated Pim1/2/3 knockout models can isolate on-target effects. RNA interference or isoform-specific inhibitors validate contributions of individual Pim kinases .
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in patient-derived xenograft (PDX) models?
- Methodological Answer : Use mixed-effects models to account for inter-tumor variability. Cluster analysis (e.g., hierarchical clustering of RNA-seq data) stratifies responders vs. non-responders. Bayesian methods incorporate prior PK/PD data to predict dose-response relationships .
Q. How can biomarkers for this compound resistance be identified and validated in MM?
- Methodological Answer : Generate resistant cell lines via chronic this compound exposure (e.g., stepwise dose escalation). Whole-exome sequencing and phosphoproteomics identify mutations (e.g., Pim kinase gatekeeper residues) or bypass pathways (e.g., AKT activation). Validate candidates in PDX models using CRISPR/Cas9-mediated gene editing .
Q. What methodologies enable real-time monitoring of this compound target engagement in MM bone marrow niches?
- Methodological Answer : Intravital microscopy or multiplexed IHC (e.g., CODEX®) visualizes drug distribution and Pim kinase inhibition in bone marrow. Liquid biopsies (e.g., circulating tumor cells) paired with single-cell RNA-seq track dynamic changes in signaling pathways .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity in immunocompromised models?
- Methodological Answer : Follow a 3+3 design with endpoints including maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Monitor weight loss, organ histopathology, and hematological parameters. PK-guided dosing adjusts for inter-animal variability in drug clearance .
Q. Key Considerations for Research Design
- Ethical Compliance : Ensure animal protocols follow ARRIVE guidelines; use the smallest sample size justified by power analysis .
- Data Contradictions : Pre-register hypotheses and analytical plans to mitigate bias in interpreting heterogeneous results .
- Reproducibility : Deposit raw data (e.g., RNA-seq files) in public repositories like GEO; document lab protocols using FAIR principles .
Properties
IUPAC Name |
5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVGMQFCYBLTL-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428569-85-0 | |
Record name | GDC-0339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0339 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.